molecular formula C16H16ClNO2S B2586428 (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1799259-08-7

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2586428
CAS RN: 1799259-08-7
M. Wt: 321.82
InChI Key: DHDZWIQVCLEUMZ-VOTSOKGWSA-N
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Description

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPTH-2 and has been studied for its inhibitory effects on various enzymes and proteins involved in cancer and inflammation.

Scientific Research Applications

Polymerization Kinetics and Mechanisms

Research on related acrylamide derivatives, such as those involving thiophene units, has explored their polymerization kinetics and mechanisms. For instance, the study of polymerization reactions of thiophene dichloride derivatives highlighted a free radical polymerization mechanism, which is crucial for understanding how similar compounds, including acrylamide derivatives, polymerize under various conditions (Cho et al., 1999).

Corrosion Inhibition

Acrylamide derivatives have been investigated for their role as corrosion inhibitors. A study on the corrosion inhibition properties of synthetic acrylamide derivatives for copper in nitric acid solutions demonstrated that these compounds can significantly protect metal surfaces from corrosion, highlighting the potential application of similar compounds in materials science and engineering (Abu-Rayyan et al., 2022).

Herbicidal Activity

The synthesis and evaluation of acrylate derivatives for herbicidal activity have shown that certain configurations can exhibit significant effectiveness in controlling unwanted vegetation. Such studies suggest the potential agricultural applications of acrylamide derivatives in developing new herbicides (Wang et al., 2004).

Solar Cell Applications

In the realm of renewable energy, acrylamide and thiophene derivatives have been engineered for use in dye-sensitized solar cells. These compounds, designed with specific donor, electron-conducting, and anchoring groups, have demonstrated high efficiency in converting solar energy into electrical energy, underscoring their significance in the development of photovoltaic materials (Kim et al., 2006).

Antibacterial and Antipathogenic Properties

Research into the antimicrobial activity of thiourea derivatives has shown that these compounds can effectively inhibit the growth of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that acrylamide derivatives with similar structural features may also possess valuable antibacterial and antipathogenic properties, offering potential applications in medical and pharmaceutical sciences (Limban et al., 2011).

properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-15(13-4-2-3-5-14(13)17)10-18-16(19)7-6-12-8-9-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDZWIQVCLEUMZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CSC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide

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